![molecular formula C8H10INS2 B14684638 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide CAS No. 25006-82-0](/img/structure/B14684638.png)
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide typically involves the reaction of 2-methylthieno[3,2-d][1,3]thiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:
2-Methylthieno[3,2-d][1,3]thiazole+Ethyl iodide→1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It is also investigated for its anticancer properties and its ability to inhibit specific enzymes or receptors involved in disease pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to disrupt the metabolic processes of pests and weeds.
Materials Science: The compound is used in the development of new materials with unique electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide varies depending on its application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit the activity of the target, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can be compared with other thiazole derivatives such as:
2-Methylthieno[3,2-d][1,3]thiazole: The parent compound without the ethyl group.
1-Ethyl-2-methylthiazole: A similar compound with a different ring structure.
1-Ethyl-2-methylbenzothiazole: A compound with a benzene ring fused to the thiazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities .
Propriétés
Numéro CAS |
25006-82-0 |
|---|---|
Formule moléculaire |
C8H10INS2 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
1-ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium;iodide |
InChI |
InChI=1S/C8H10NS2.HI/c1-3-9-6(2)11-8-7(9)4-5-10-8;/h4-5H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CVPAHJMOHWRYEQ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=C1C=CS2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)

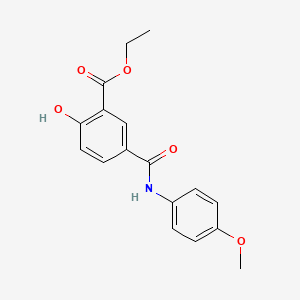

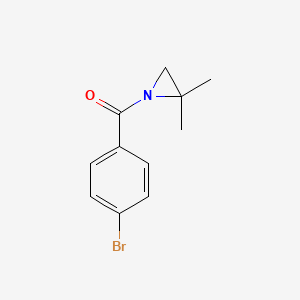
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
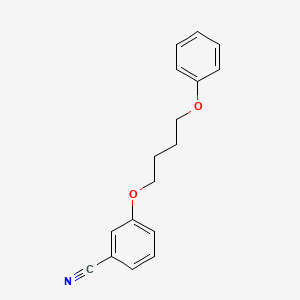


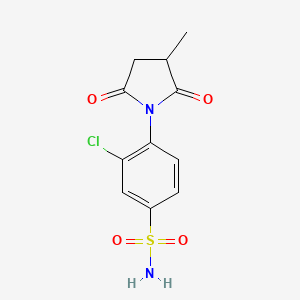
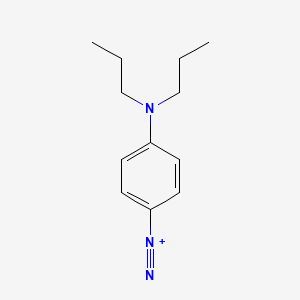
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
